molecular formula C6H2ClF2NO4S B13433435 2,4-Difluoro-3-nitrobenzenesulfonyl chloride

2,4-Difluoro-3-nitrobenzenesulfonyl chloride

Cat. No.: B13433435
M. Wt: 257.60 g/mol
InChI Key: LKQNNHULADJVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClF2NO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, a nitro group at the 3 position, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride typically involves the nitration of 2,4-difluorobenzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

2,4-Difluoro-3-nitrobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and nitro substituents, which increase the electrophilicity of the sulfonyl chloride group.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzenesulfonyl chloride: Lacks the nitro group and has different reactivity and applications.

    3,4-Difluorobenzenesulfonyl chloride: Has fluorine atoms at different positions, leading to variations in chemical behavior.

    4-Nitrobenzenesulfonyl chloride: Lacks the fluorine substituents, resulting in different electronic properties and reactivity.

Uniqueness

2,4-Difluoro-3-nitrobenzenesulfonyl chloride is unique due to the presence of both fluorine and nitro substituents, which enhance its electrophilicity and reactivity. This makes it a valuable reagent in organic synthesis and a useful intermediate in the production of various chemical compounds.

Properties

Molecular Formula

C6H2ClF2NO4S

Molecular Weight

257.60 g/mol

IUPAC Name

2,4-difluoro-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)4-2-1-3(8)6(5(4)9)10(11)12/h1-2H

InChI Key

LKQNNHULADJVNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.